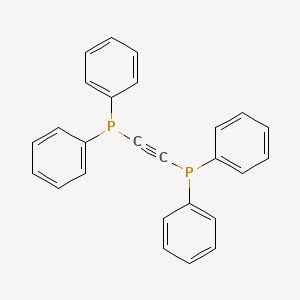

Bis(diphenylphosphino)acetylene

Description

Properties

IUPAC Name |

2-diphenylphosphanylethynyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWZHJNBFVLJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199140 | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-95-8 | |

| Record name | Bis(diphenylphosphino)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5112-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5112-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Preparation Procedure

Generation of Diphenylphosphino Lithium:

- Metallic lithium reacts with triphenylphosphine in an organic solvent such as dry tetrahydrofuran (THF) under a nitrogen atmosphere.

- This reaction produces diphenylphosphino lithium and phenyl lithium.

- Typical conditions: stirring for 3 hours at room temperature, resulting in a scarlet solution.

-

- Instead of using tert-butyl chloride (a costly reagent), pure water is slowly added at low temperature (0 °C) to convert phenyl lithium into diphenylphosphino alkane.

- This step avoids side reactions and simplifies the process.

-

- THF is removed by distillation under reduced pressure, concentrating the solution.

-

- An aqueous alkaline solution (e.g., potassium hydroxide 56% mass fraction) is added slowly to the concentrated solution.

- This step prepares the medium for coupling.

-

- A dihaloalkane such as 1,2-ethylene dichloride is added dropwise.

- The mixture is heated to 30–80 °C and incubated for 1–3 hours to complete the reaction.

-

- The reaction mixture is cooled, diluted with water, stirred, filtered, and washed to remove inorganic salts.

- The crude product is recrystallized from mixed solvents (e.g., toluene and ethanol or ethyl acetate) to afford pure this compound.

Reaction Conditions and Yields

| Parameter | Typical Values |

|---|---|

| Solvent | Dry tetrahydrofuran (THF) |

| Lithium (metal) | 14 g per batch |

| Triphenylphosphine | 26.2 g per batch |

| Water addition | 5.4 g, added over 30 minutes at 0 °C |

| Alkaline solution | 56% potassium hydroxide aqueous solution, ~13.75–14 g |

| Dihaloalkane | 1,2-ethylene dichloride (4 mL) or analogues |

| Reaction temperature | 30–80 °C |

| Reaction time | 1–3 hours |

| Product yield | 17.4–18 g (approx. 70–80% yield) |

| Product purity (HPLC) | >98% |

| Melting point | 138–140 °C (for ethylene derivative) |

Advantages

- Avoids expensive and hazardous reagents like tert-butyl chloride.

- High yield and purity suitable for industrial scale-up.

- Mild reaction conditions with easy work-up.

- Versatile for different dihaloalkanes to produce various bis(diphenylphosphino)alkanes.

Example Summary from Patent

| Embodiment | Dihaloalkane Used | Reaction Time | Yield (g) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 1,2-Ethylene dichloride | 1 hour | 18 | >98% | 138–140 |

| 2 | 1,3-Propylene dichloride | 2 hours | 17.4 | >98% | 63–65 |

| 3 | Isosorbide-5-nitrate dichlorobutane | 3 hours | 17.8 | >98% | 130–137 |

Research Insights on Ligand Synthesis and Coordination

While the patent provides the most detailed preparation method, research literature also discusses the synthesis of this compound as a ligand for coordination chemistry:

- The compound is typically synthesized by coupling diphenylphosphino lithium intermediates with acetylene or acetylene analogues bearing halogen substituents.

- The ligand's linear geometry with two terminal phosphine groups and a central acetylene moiety makes it suitable for coordinating to transition metals, especially in organometallic complexes.

- The ligand is often prepared in situ or isolated following the above synthetic routes before use in complexation reactions with metals such as platinum, titanium, and zirconium.

Chemical Reactions Analysis

Reactivity and Mechanistic Insights

The reactivity of bis(diphenylphosphino)acetylene can be categorized based on its interactions with different metal centers:

-

Platinum Complexes : The interaction of this compound with platinum(II) precursors leads to the formation of novel alkynyl platinum dimers. These reactions often yield double dppa-bridged systems, showcasing the ligand's ability to stabilize multiple coordination modes .

-

Copper Complexes : In the case of copper(I), this compound acts as a bridging ligand, forming stable dinuclear complexes that are characterized by distinct absorption spectra attributed to their molecular structure and electronic transitions .

Characterization Techniques

Characterization of this compound complexes is typically carried out using various spectroscopic techniques:

-

NMR Spectroscopy : NMR spectroscopy provides insights into the electronic environment around phosphorus atoms in dppa complexes. Shifts in chemical shifts can indicate changes in coordination and bonding interactions.

-

X-ray Crystallography : This technique is crucial for elucidating the three-dimensional structures of this compound complexes. For instance, X-ray analysis has confirmed the formation of cyclic compounds and their specific coordination geometries .

-

UV-Vis Spectroscopy : The optical properties of copper(I) complexes containing this compound have been studied using UV-Vis spectroscopy, revealing important information about electronic transitions within these complexes .

Table 2: Characterization Techniques for Dppa Complexes

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determine electronic environment |

| X-ray Crystallography | Confirm structural integrity |

| UV-Vis Spectroscopy | Analyze optical properties |

Scientific Research Applications

Bis(diphenylphosphino)acetylene has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceuticals.

Mechanism of Action

The mechanism of action of bis(diphenylphosphino)acetylene involves its ability to coordinate with metal centers through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also act as a bridging ligand, linking multiple metal centers and facilitating multi-metallic catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane (dppe)

- Structure : Ethane (C₂H₄) spacer between two PPh₂ groups.

- Molecular weight : 398.40 g/mol .

- Flexibility : More flexible than dppac due to the saturated ethane spacer, leading to variable bite angles and coordination modes .

- Applications: Common in catalysis (e.g., hydrogenation) and stabilizing mononuclear complexes. Unlike dppac, dppe is less effective in bridging multiple metal centers .

1,3-Bis(diphenylphosphino)propane (dppp)

- Structure : Propane (C₃H₆) spacer.

- Flexibility : Intermediate rigidity between dppe and dppac.

- Coordination : Prefers chelating or bridging modes in binuclear complexes. Used in ruthenium-catalyzed reactions (e.g., styrene synthesis) .

- Limitation : Propane spacer reduces π-conjugation compared to dppac, limiting electronic communication in metal complexes .

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

- Structure : Ferrocene (Fe(C₅H₅)₂) spacer.

- Redox activity : Ferrocene moiety enables redox-responsive behavior, absent in dppac .

- Applications : Widely used in asymmetric catalysis. However, the bulkier ferrocene spacer can sterically hinder metal centers compared to dppac’s linear acetylene .

Bis(diphenylphosphino)methane (dppm)

- Structure : Single methylene (CH₂) spacer.

- Coordination : Forms dinuclear "A-frame" complexes but lacks the rigidity of dppac.

- Limitation : Shorter spacer restricts metal-metal distances, reducing versatility in supramolecular architectures .

Structural and Functional Comparison Table

Biological Activity

Bis(diphenylphosphino)acetylene (dppa) is a bidentate phosphine ligand known for its unique structural and electronic properties, which have been explored in various biological contexts, particularly in cancer therapy and coordination chemistry. This article reviews the biological activity of dppa, summarizing key research findings, case studies, and data tables that illustrate its potential applications.

Chemical Structure and Properties

This compound has the chemical formula and features a linear arrangement of two diphenylphosphino groups connected by an acetylene bridge. The presence of the acetylene moiety contributes to its rigidity and potential for forming stable complexes with metal ions, which is crucial for its biological activity.

Antitumor Activity

Research has shown that dppa exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative effects of dppa complexes on human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings indicated that:

- Cytotoxicity : The complexes demonstrated a higher antiproliferative effect in A2780 cells compared to HCT116 cells.

- Selectivity : Complexes containing dppa showed promising selectivity towards ovarian carcinoma with an IC50 value of 2.3 µM, indicating its potential as a therapeutic agent for ovarian cancer .

- Mechanism of Action : The cytotoxicity correlated with the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS), highlighting a possible mechanism through which dppa exerts its effects on cancer cells .

Coordination Chemistry

The coordination properties of dppa have been extensively studied, particularly in the context of transition metal complexes. These complexes often exhibit enhanced biological activity due to the metal's role in mediating interactions within biological systems. For instance:

- Complex Formation : Dppa forms stable complexes with group 4 metallocenes, which have been characterized using multinuclear NMR spectroscopy and X-ray crystallography. These studies reveal insights into the electronic properties that influence reactivity and biological interactions .

- Reactivity Studies : Kinetic studies involving dppa complexes have shown varying reaction rates depending on the metal center, suggesting that the ligand's electronic characteristics significantly impact the biological activity of the resulting complexes .

Case Studies

- Cytotoxicity in Cancer Cells :

- Bioremediation Applications :

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor Activity of dppa | A2780 (Ovarian) | 2.3 | Induction of apoptosis; ROS increase |

| Coordination Chemistry | HCT116 (Colorectal) | >100 | Formation of stable metal complexes |

| Bioremediation | Mixed Microbial Cultures | 0.4 (non-inhibitory) | Interaction with dechlorination pathways |

Q & A

Q. What are the key steps in synthesizing Bis(diphenylphosphino)acetylene (dppac) and confirming its purity?

Methodological Answer: The synthesis typically involves reacting cycloplatinated precursors (e.g., [Pt₂R₂(C^N)₂]) with dppac in acetonitrile under ambient conditions. After stirring, solvent evaporation yields a crude product, which is purified via cold diethyl ether washing to remove unreacted ligands. Purity is confirmed using nuclear magnetic resonance (NMR) to verify proton environments and electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) to confirm molecular ion peaks .

Q. How is this compound characterized structurally and thermally?

Methodological Answer: Structural characterization employs NMR (¹H, ³¹P) to confirm ligand coordination and symmetry. Thermal stability is assessed via melting point analysis (reported m.p. 85–87°C) . Single-crystal X-ray diffraction (SCXRD) with SHELXTL software resolves bond lengths and angles in metal complexes, while differential scanning calorimetry (DSC) can further probe thermal transitions .

Q. What experimental precautions are necessary when handling this compound?

Methodological Answer: Due to its air-sensitive phosphine groups, dppac should be stored under inert gas (N₂/Ar) and handled in a glovebox. Reaction setups require Schlenk lines for solvent degassing. Ligand decomposition is monitored via ³¹P NMR, with oxidized byproducts (e.g., phosphine oxides) appearing as downfield shifts .

Q. How does this compound act as a bridging ligand in binuclear complexes?

Methodological Answer: The acetylene backbone in dppac enables µ₂-coordination, linking two metal centers (e.g., Pt or Cu). This is confirmed via SCXRD, showing shortened M–P distances (~2.2–2.3 Å) and a linear P–C≡C–P geometry. Bridging behavior enhances electronic communication, measurable via cyclic voltammetry (split redox waves) .

Q. What spectroscopic techniques are critical for analyzing dppac-containing complexes?

Methodological Answer:

- Photoluminescence : Emission spectra (λₑₓ = 300–400 nm) quantify quantum yields (e.g., Φ = 0.15–0.45 for Cu(I) complexes) .

- IR Spectroscopy : Stretching frequencies (νC≡C ~2100 cm⁻¹) confirm acetylene integrity .

- ESI-MS : Detects binuclear ions (e.g., [Pt₂(μ-dppac)(pbz)₂]⁺) .

Advanced Research Questions

Q. How can DFT calculations optimize the design of dppac-containing cycloplatinated complexes?

Methodological Answer: Density functional theory (DFT) models (e.g., B3LYP/LANL2DZ) predict ground-state geometries and electronic transitions. For [Pt₂(μ-dppac)(dfppy)₂], HOMO-LUMO gaps correlate with experimental emission wavelengths. Charge-transfer states are validated via time-dependent DFT (TD-DFT) .

Q. What strategies enhance emission quantum yields in dppac-based dinuclear copper(I) complexes?

Methodological Answer: Rigidifying the dimetallacycle using π-conjugated substituents (e.g., phenyl-modified phenanthroline ligands) reduces non-radiative decay. Emission lifetimes (τ = 0.5–2.0 µs) and quantum yields (Φ) are measured via time-resolved photoluminescence. Crystallographic data show reduced Cu···Cu distances (<3 Å) enhance metal-metal interactions .

Q. How are oxidative addition kinetics studied in binuclear Pt complexes with dppac?

Methodological Answer: Stopped-flow UV-Vis spectroscopy monitors MeI oxidative addition to [Pt₂(μ-dppac)(ferrocene)] at millisecond resolution. Rate constants (k = 10⁻³–10⁻² M⁻¹s⁻¹) are derived from pseudo-first-order fits. Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots .

Q. How can conflicting photoluminescence data in heteroleptic dppac complexes be resolved?

Methodological Answer: Discrepancies in emission maxima (e.g., 450 nm vs. 520 nm) arise from solvent polarity and counterion effects. Standardized measurements in degassed CH₂Cl₂ at 77 K minimize artifacts. Lifetime comparisons (τ₁ vs. τ₂) and excitation spectra differentiate ligand-centered vs. metal-to-ligand charge transfer (MLCT) transitions .

Q. What crystallographic challenges arise in resolving dppac-containing structures?

Methodological Answer: Disorder in the acetylene backbone is mitigated by low-temperature data collection (100 K) and TWINABS for absorption correction. SHELXL refinement with anisotropic displacement parameters resolves P–C bond distortions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.